molecular formula C9H9N3 B11921592 6-Methyl-2,7-naphthyridin-1-amine

6-Methyl-2,7-naphthyridin-1-amine

Cat. No.: B11921592
M. Wt: 159.19 g/mol
InChI Key: QYNYXLOAAIXNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,7-naphthyridin-1-amine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,7-naphthyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols followed by Chichibabin cyclization . The reaction conditions often involve the use of solvents such as concentrated hydrochloric acid, hydrofluoric acid-pyridine mixtures, or trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,7-naphthyridin-1-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This includes reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while reduction could produce more saturated derivatives .

Scientific Research Applications

6-Methyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may interact with DNA or proteins involved in cell division, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,7-naphthyridin-1-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other naphthyridines. Its methyl group at the 6-position and amine group at the 1-position provide unique sites for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

6-methyl-2,7-naphthyridin-1-amine

InChI

InChI=1S/C9H9N3/c1-6-4-7-2-3-11-9(10)8(7)5-12-6/h2-5H,1H3,(H2,10,11)

InChI Key

QYNYXLOAAIXNHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.